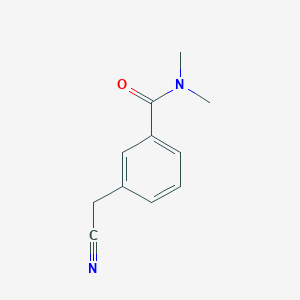
4-(3-propylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-propylphenyl)butanoic acid, commonly referred to as 4-PPB, is a synthetic organic compound. It is an aromatic carboxylic acid with a unique structure that has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, biochemistry, and physiology. 4-PPB is an important research tool and has been used in a number of scientific studies to explore its biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-PPB is not yet fully understood. However, studies have suggested that it may act as an agonist at certain G-protein-coupled receptors, such as the adenosine A3 receptor. Additionally, 4-PPB has been shown to interact with other receptors, such as the N-methyl-D-aspartate receptor, and may influence the activity of certain enzymes, such as cyclooxygenase-2.
Biochemical and Physiological Effects
4-PPB has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 4-PPB can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. Additionally, 4-PPB has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Furthermore, 4-PPB has been shown to have neuroprotective effects and to modulate the activity of neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
4-PPB has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-PPB is its low cost and availability. Additionally, 4-PPB is relatively easy to synthesize and can be used in a wide variety of experiments. However, 4-PPB is not water soluble, which can limit its use in certain experiments. Additionally, 4-PPB is not stable at high temperatures and can degrade over time.
将来の方向性
The potential future directions for 4-PPB are vast and varied. One potential direction is the development of new and improved synthesis methods for 4-PPB. Additionally, further research into the biochemical and physiological effects of 4-PPB could lead to new applications in the medical field. Additionally, further research into the mechanism of action of 4-PPB could lead to the development of new drugs and therapies. Finally, 4-PPB could be used in the development of new environmental pollutants and their effects on human health.
合成法
4-PPB can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. Other methods for synthesis include the Knoevenagel condensation and the Povarov reaction. The synthesis of 4-PPB is relatively straightforward and can be accomplished in a few steps.
科学的研究の応用
4-PPB has a wide variety of applications in scientific research. It has been used to investigate the effects of compounds on cell growth and proliferation, as well as to study the biochemical and physiological effects of compounds. It has also been used in studies of drug metabolism and pharmacokinetics, as well as in studies of the effects of drugs on the central nervous system. Additionally, 4-PPB has been used to investigate the effects of environmental pollutants on human health.
特性
IUPAC Name |
4-(3-propylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-5-11-6-3-7-12(10-11)8-4-9-13(14)15/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZYHLQHKCOXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Propylphenyl)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)



![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)

![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)


![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)
![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)

